molecular formula C25H20FN5O3 B2363467 N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1189996-60-8

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No. B2363467
CAS RN: 1189996-60-8
M. Wt: 457.465
InChI Key: GTCJIAMMFZRDCJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C25H20FN5O3 and its molecular weight is 457.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds similar to N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide involves various chemical reactions, including DCC coupling methods and azide coupling methods. These methods are utilized to form derivatives linked to the triazoloquinoxaline moiety, which are significant in the synthesis of complex chemical structures (Fathalla, 2015).

Biological and Pharmacological Applications

  • Positive Inotropic Activity : Derivatives of triazoloquinoxaline, similar to the compound , have been synthesized and evaluated for their positive inotropic activity. This involves measuring left atrium stroke volume on isolated rabbit heart preparations, indicating potential cardiovascular applications (Wu et al., 2012).

  • Anticancer Activity : Certain derivatives of 1,2,4-triazolo[4,3-a]-quinoline, related structurally to the compound , have been designed and synthesized, exhibiting significant anticancer activity. This includes cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting potential uses in cancer research and treatment (Reddy et al., 2015).

  • Anticonvulsant Properties : Compounds derived from the synthesis process involving [1,2,4]Triazolo[4,3-a]quinoxaline show promising anticonvulsant activities. This suggests potential applications in the treatment of epilepsy or other seizure disorders (Alswah et al., 2013).

  • Rapid-Onset Antidepressants and Adenosine Receptor Antagonists : 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, structurally related to the queried compound, have been studied as potent adenosine receptor antagonists and potential rapid-onset antidepressants. This implies their potential use in the treatment of depression and related mood disorders (Sarges et al., 1990).

  • Antiallergic Agents : Some derivatives of 1,2,4-triazolo[4,3-a]quinoxaline have shown significant potential as antiallergic agents, with activities comparable to or greater than existing drugs in inhibiting histamine release and anaphylaxis reactions (Loev et al., 1985).

  • Antimicrobial Agents : Certain quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, have been synthesized and tested for antimicrobial properties, showing promising results against various bacterial and fungal strains (El‐Hawash et al., 1999).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3/c1-15-7-12-19(16(2)13-15)27-22(32)14-30-25(33)31-21-6-4-3-5-20(21)28-24(23(31)29-30)34-18-10-8-17(26)9-11-18/h3-13H,14H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCJIAMMFZRDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

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